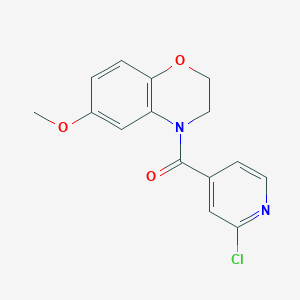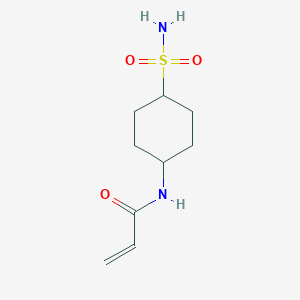
1-(3-cyanoquinolin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-cyanoquinolin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide, also known as CQBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CQBP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
Synthesis of Novel Compounds
Research on derivatives similar to 1-(3-cyanoquinolin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide has led to the synthesis of various novel compounds with significant biological activities. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone exhibited anti-inflammatory and analgesic properties, with some showing high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Studies
The synthesis of fluoroquinolone-based 4-thiazolidinones from a lead molecule demonstrated antifungal and antibacterial activities. This study illustrates the potential of derivatives similar to 1-(3-cyanoquinolin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide in developing new antimicrobial agents (Patel & Patel, 2010).
Insecticidal Activity
Pyridine derivatives, including structures akin to the compound of interest, have shown strong aphidicidal activities. This suggests potential applications in agriculture for pest control, with some compounds exhibiting insecticidal activity nearly 4-fold that of existing insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Anticonvulsant Agents Development
Analogues based on piperidinecarboxylic acid and related pharmacophores, akin to the queried compound, have been synthesized and evaluated for anticonvulsant activity. These studies offer insights into the development of novel agents for the treatment of tonic-clonic and partial seizures (Ho, Crider, & Stables, 2001).
Development of PET Radiotracers
Hybrid structures combining features of high-affinity σ2 receptor ligands have been explored for tumor diagnosis, pointing to the application of compounds like 1-(3-cyanoquinolin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide in developing PET tracers for cancer detection. Some derivatives demonstrate excellent σ1/σ2 selectivities and moderate interaction with P-gp, which may influence their utility in imaging tumors that overexpress P-gp (Abate et al., 2011).
properties
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-30-22-9-5-2-6-18(22)15-27-24(29)17-10-12-28(13-11-17)23-19(14-25)16-26-21-8-4-3-7-20(21)23/h2-9,16-17H,10-13,15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPNDLMYFADNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyanoquinolin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyl-2-chloro-N-[2-(1-ethylpyrazol-4-yl)-2-hydroxyethyl]propanamide](/img/structure/B2953188.png)
![5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2953191.png)
![1-benzyl-N-(2-hydroxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2953193.png)

![1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methyl-1,4-diazepane](/img/structure/B2953196.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2953197.png)



![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2953204.png)
![2-{[3-(2-methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2953205.png)

![tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2953209.png)
